molecular formula C6H6Br3N B2755283 3-Bromo-4-(bromomethyl)pyridine hydrobromide CAS No. 2060043-54-9

3-Bromo-4-(bromomethyl)pyridine hydrobromide

Cat. No.: B2755283
CAS No.: 2060043-54-9
M. Wt: 331.833
InChI Key: KZUOCEHSFFQOMU-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)pyridine hydrobromide: is a halogenated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C6H6Br3N. This compound is often used as a building block in organic synthesis due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-methylpyridine: The synthesis of 3-Bromo-4-(bromomethyl)pyridine hydrobromide typically starts with the bromination of 4-methylpyridine. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Hydrobromination: The resulting 3-Bromo-4-(bromomethyl)pyridine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-(bromomethyl)pyridine hydrobromide undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: This compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 4-methylpyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxide derivatives.

    Reduction Products: 4-methylpyridine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.

Biology and Medicine:

    Pharmaceutical Intermediates: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Probes: Used in the development of biological probes for studying enzyme activity and protein interactions.

Industry:

    Material Science: Applied in the synthesis of materials with specific electronic or optical properties.

    Catalysis: Used in the development of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)pyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 4-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide
  • 3-(Chloromethyl)pyridine hydrochloride

Comparison:

  • Reactivity: 3-Bromo-4-(bromomethyl)pyridine hydrobromide is more reactive than its chlorinated counterparts due to the higher leaving group ability of bromine.
  • Applications: While all these compounds are used as building blocks in organic synthesis, this compound is preferred for reactions requiring higher reactivity and selectivity.

Properties

IUPAC Name

3-bromo-4-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUOCEHSFFQOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060043-54-9
Record name 3-bromo-4-(bromomethyl)pyridine hydrobromide
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